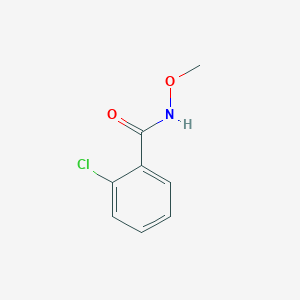![molecular formula C18H42N4 B14310780 N~1~,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine CAS No. 113812-11-6](/img/structure/B14310780.png)
N~1~,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine is a chemical compound known for its unique structure and properties It belongs to the class of diamines, which are compounds containing two amino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine typically involves the reaction of butane-1,4-diamine with 3-(diethylamino)propyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of N1,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amine oxides, while reduction may produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
N~1~,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism by which N1,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Diethyl-1,3-propanediamine
- 1-Bis[3-(dimethylamino)propyl]amino-2-propanol
Uniqueness
N~1~,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine is unique due to its specific structure, which allows for distinct interactions with molecular targets. Its dual amino groups and flexible carbon chain provide versatility in chemical reactions and applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
113812-11-6 |
|---|---|
Fórmula molecular |
C18H42N4 |
Peso molecular |
314.6 g/mol |
Nombre IUPAC |
N,N'-bis[3-(diethylamino)propyl]butane-1,4-diamine |
InChI |
InChI=1S/C18H42N4/c1-5-21(6-2)17-11-15-19-13-9-10-14-20-16-12-18-22(7-3)8-4/h19-20H,5-18H2,1-4H3 |
Clave InChI |
DLZJAFZWCIIMLO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCNCCCCNCCCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(Octadeca-9,12-dienoyl)amino]pyridine-3-carboxamide](/img/structure/B14310701.png)

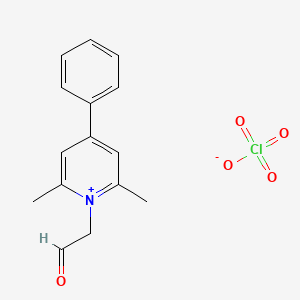

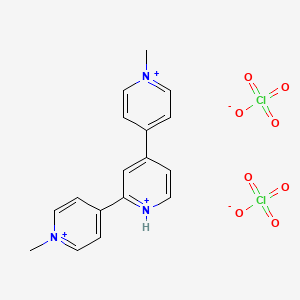

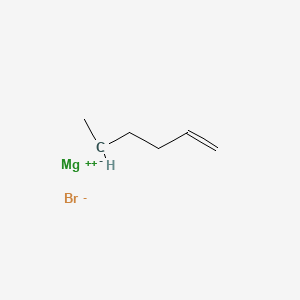
![1-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethyl}pyrrolidine](/img/structure/B14310742.png)
phosphanium chloride](/img/structure/B14310747.png)
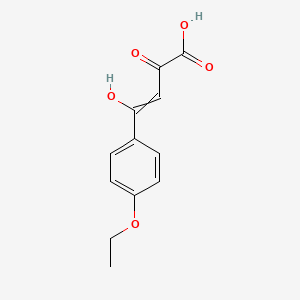
![3,3'-[Octane-1,8-diylbis(oxy)]dibenzaldehyde](/img/structure/B14310763.png)
![Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-3-methyl-5-nitroso-](/img/structure/B14310765.png)
![2-{[(5,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-benzothiazole](/img/structure/B14310768.png)
